Morpholinium, 4-hexadecyl-4-methyl-
Description
Significance of Quaternary Ammonium (B1175870) Compounds in Modern Chemistry
Quaternary ammonium compounds (QACs) are a broad class of organic compounds with a central, positively charged nitrogen atom bonded to four organic groups, which can be alkyl or aryl groups. wikipedia.org This permanent positive charge, independent of the solution's pH, is a defining feature and a key driver of their functionality. wikipedia.org
QACs are ubiquitous in modern society, serving a multitude of functions. nih.gov They are widely recognized for their role as:
Antimicrobials and Disinfectants: The positive charge allows them to interact with and disrupt the negatively charged cell membranes of microbes. therosmargroup.com This makes them effective against a wide range of bacteria and enveloped viruses. wikipedia.orgtherosmargroup.com Their use in disinfectants and sanitizers has become particularly widespread. nih.govtherosmargroup.com
Surfactants: QACs act as cationic surfactants, compounds that lower the surface tension between different phases (e.g., liquid-liquid or liquid-solid). therosmargroup.com This property is leveraged in products like fabric softeners and hair conditioners. wikipedia.org
Phase Transfer Catalysts: In organic synthesis, QACs can facilitate reactions between reactants located in different immiscible phases (e.g., aqueous and organic). wikipedia.org
Antistatic Agents: Their ability to dissipate static charge makes them useful additives in shampoos and various materials. wikipedia.orgnih.gov
The versatility of QACs stems from the ability to modify the four organic groups attached to the nitrogen atom, which alters their physical and chemical properties to suit specific applications. nih.govorst.edu The vast structural diversity within this class allows for the development of compounds with tailored functionalities. nih.gov
The Morpholinium Cation as a Versatile Platform for Chemical Innovation
The morpholinium cation is a heterocyclic structure containing a six-membered ring with both a nitrogen and an oxygen atom. vulcanchem.comarxiv.org This feature distinguishes it from other cyclic ammonium cations like pyrrolidinium (B1226570) or piperidinium. arxiv.org The presence of the ether oxygen atom in the ring introduces unique properties that make morpholinium-based compounds, particularly ionic liquids (salts that are liquid at low temperatures), a subject of intense research. rsc.orgrsc.org
Key advantages of the morpholinium platform include:
High Thermal Stability and Wide Liquidus Range: Morpholinium-based ionic liquids often exhibit high thermal stability and can remain in a liquid state over a broad range of temperatures. rsc.org
Electrochemical Stability: They possess a wide electrochemical stability window, which is a crucial property for applications in energy storage devices like batteries and supercapacitors. rsc.orgrsc.org
Tunability: The morpholinium ring can be readily functionalized. By varying the alkyl groups attached to the quaternary nitrogen, researchers can fine-tune properties such as viscosity, conductivity, and solubility for specific tasks. rsc.orgresearchgate.net
Enhanced Ionic Conductivity: The oxygen atom within the morpholinium ring can influence the compound's polarity and interactions, in some cases leading to enhanced ionic conductivity compared to other cyclic ammonium-based systems. rsc.org
These characteristics make morpholinium cations a promising platform for developing new materials for clean energy applications, specialized solvents, and catalysts. arxiv.orgrsc.org
Specific Focus on 4-Hexadecyl-4-methylmorpholinium and its Academic Relevance
Within the diverse family of morpholinium compounds, 4-hexadecyl-4-methylmorpholinium stands out due to its specific molecular architecture. It features a morpholinium core where the nitrogen atom is quaternized with one methyl group and one long hexadecyl (16-carbon) alkyl chain. vulcanchem.com This structure imparts a distinct amphiphilic character, with the charged morpholinium head group being hydrophilic and the long hexadecyl tail being strongly hydrophobic (lipophilic). vulcanchem.com
The synthesis of its chloride salt, Morpholinium, 4-hexadecyl-4-methyl-, chloride, typically involves the quaternization reaction between 4-hexadecylmorpholine (B1595933) and a methylating agent like methyl chloride. vulcanchem.com
The academic relevance of this compound and its analogs lies primarily in the study of surface activity and self-assembly. The combination of a long alkyl chain and a charged headgroup is characteristic of a cationic surfactant. Research in this area explores how such molecules behave at interfaces and in solution, potentially forming aggregates like micelles. researchgate.net These properties are fundamental to applications in areas such as:
Emulsifying Agents: Used in formulations for paints and coatings. vulcanchem.com
Corrosion Inhibition: Surfactants with long alkyl chains and polar head groups, including morpholinium-based structures, have been investigated for their ability to form protective layers on metal surfaces, particularly in acidic environments. nih.gov
Catalysis: The compound can serve as a catalyst in certain organic synthesis reactions. vulcanchem.com
The specific properties of Morpholinium, 4-hexadecyl-4-methyl-, chloride are summarized in the table below.
Physicochemical Properties of Morpholinium, 4-hexadecyl-4-methyl-, chloride
| Property | Value |
|---|---|
| CAS Number | 68374-59-4 vulcanchem.com |
| Molecular Formula | C₂₁H₄₄ClNO vulcanchem.com |
| Molecular Weight | 362.03 g/mol vulcanchem.com |
| Structure | Quaternary ammonium salt with a morpholinium ring, a methyl group, and a C16 alkyl chain. vulcanchem.com |
This compound serves as a model for investigating the fundamental interactions and properties of long-chain quaternary morpholinium salts, contributing to the broader understanding of surfactant chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
47261-81-4 |
|---|---|
Molecular Formula |
C21H44NO+ |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
4-hexadecyl-4-methylmorpholin-4-ium |
InChI |
InChI=1S/C21H44NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(2)18-20-23-21-19-22/h3-21H2,1-2H3/q+1 |
InChI Key |
XVFJNVMXXPKZIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1(CCOCC1)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Engineering for 4 Hexadecyl 4 Methylmorpholinium Systems
Quaternization Reactions of 4-Methylmorpholine (B44366)
The foundational step in the synthesis of 4-hexadecyl-4-methylmorpholinium salts is the quaternization of 4-methylmorpholine. This reaction, a specific example of the Menshutkin reaction, involves the alkylation of the tertiary amine nitrogen in the morpholine (B109124) ring with a suitable alkylating agent, in this case, a hexadecyl derivative.
The most direct route to forming the 4-hexadecyl-4-methylmorpholinium cation is through the reaction of 4-methylmorpholine with a hexadecyl halide. Hexadecyl bromide is a commonly employed reagent for this purpose due to its favorable reactivity. The reaction is a second-order nucleophilic substitution (SN2) process where the nitrogen atom of the morpholine acts as the nucleophile, attacking the electrophilic carbon of the hexadecyl bromide and displacing the bromide ion.
The efficiency of the quaternization reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction duration, and the molar ratio of the reactants. For the synthesis of similar N-alkyl-N-methylmorpholinium bromides, reflux temperatures are commonly employed to drive the reaction to completion. For instance, the synthesis of N-butyl-N-methylmorpholinium bromide is carried out at approximately 80°C. researchgate.net Given the longer and more sterically demanding hexadecyl chain, extended reaction times may be necessary to achieve high yields. A typical procedure for the synthesis of related N-alkyl-N-methylmorpholinium bromides involves refluxing the reactants for 48 hours. google.com
Continuous processes for the quaternization of tertiary amines with alkyl halides have also been developed, operating at temperatures between 50°C and 140°C and pressures sufficient to keep the alkyl halide dissolved in the reaction mixture. sciensage.info Such continuous flow reactors can offer advantages in terms of process intensification and control over reaction parameters.
Table 1: Illustrative Reaction Conditions for the Synthesis of N-Alkyl-N-methylmorpholinium Bromides
| Alkyl Halide | Reactant | Solvent | Temperature (°C) | Duration (h) | Reference |
| n-Butyl Bromide | 4-Methylmorpholine | Methyl Ethyl Ketone | ~80 | 7 | researchgate.net |
| Dodecyl Bromide | 4-Methylmorpholine | Acetonitrile | ~80 | 48 | google.com |
| Tetradecyl Bromide | 4-Methylmorpholine | Acetonitrile | ~80 | 48 | google.com |
The choice of solvent plays a crucial role in the quaternization reaction, influencing reaction rates and product purity. Polar aprotic solvents are generally favored for SN2 reactions as they can solvate the cation without strongly interacting with the nucleophile. Acetonitrile is a commonly used solvent for the synthesis of N-alkyl-N-methylmorpholinium bromides. google.com
Acetone (B3395972) is another polar aprotic solvent that can be employed. Studies on the quaternization of N,N-dimethylaniline with benzyl (B1604629) chloride have been successfully carried out in acetone, highlighting its suitability for such reactions. In some preparations of quaternary ammonium (B1175870) salts, acetone has been used as a solvent to facilitate the reaction and subsequent purification of the product. While detailed studies on the specific use of acetone as the primary reaction solvent for the synthesis of 4-hexadecyl-4-methylmorpholinium bromide are not extensively documented, its properties suggest it could be a viable medium. It is also often used as a washing solvent during the purification process to remove unreacted starting materials and byproducts.
Following the successful synthesis of 4-hexadecyl-4-methylmorpholinium bromide, the bromide anion can be exchanged for other anions to generate a diverse range of morpholinium salts with tailored properties. This anion metathesis is a common strategy in ionic liquid synthesis.
The synthesis of 4-hexadecyl-4-methylmorpholinium hydrogen sulfate (B86663) can be achieved through an anion exchange reaction. A general method involves the reaction of the corresponding bromide salt with a suitable source of the hydrogen sulfate anion. For instance, the synthesis of other morpholinium hydrogen sulfate salts has been reported, indicating the feasibility of this transformation. The reaction typically involves dissolving the bromide salt in a suitable solvent and adding a stoichiometric amount of a hydrogen sulfate salt, often a metal salt like sodium or potassium hydrogen sulfate, or by direct reaction with sulfuric acid. The insolubility of the resulting metal bromide can drive the reaction to completion.
The versatility of the 4-hexadecyl-4-methylmorpholinium cation allows for the preparation of a wide array of salts with different anions. The choice of anion can significantly impact the physicochemical properties of the resulting ionic liquid, such as its melting point, viscosity, and solubility.
Common methodologies for anion exchange include:
Metathesis with a Metal Salt: This is the most common method, where the bromide salt is reacted with a metal salt of the desired anion (e.g., AgBF4, NaNO3, KSCN). The reaction is often driven by the precipitation of the insoluble metal bromide (e.g., AgBr, NaBr).
Reaction with an Acid: The bromide salt can be converted to the corresponding hydroxide (B78521) by treatment with a strong base or an anion exchange resin. The resulting hydroxide can then be neutralized with the desired acid (e.g., HBF4, HPF6, CH3SO3H) to yield the final salt.
Direct Anion Exchange using Resins: Anion exchange resins can be used to directly swap the bromide anion for another anion from the resin.
Table 2: Common Anions and Reagents for Anion Exchange
| Desired Anion | Reagent for Exchange |
| Nitrate (NO3-) | Silver Nitrate (AgNO3) or Sodium Nitrate (NaNO3) |
| Tetrafluoroborate (BF4-) | Silver Tetrafluoroborate (AgBF4) or Sodium Tetrafluoroborate (NaBF4) |
| Hexafluorophosphate (PF6-) | Silver Hexafluorophosphate (AgPF6) or Potassium Hexafluorophosphate (KPF6) |
| Thiocyanate (SCN-) | Potassium Thiocyanate (KSCN) |
| Methanesulfonate (B1217627) (CH3SO3-) | Methanesulfonic Acid (CH3SO3H) (after conversion to hydroxide) or a metal methanesulfonate salt |
Anion Exchange Strategies for Diverse Salt Formation
Advanced Synthetic Routes for Functionalized Derivatives
The versatility of the 4-hexadecyl-4-methylmorpholinium cation allows for the incorporation of various functional groups, leading to derivatives with tailored properties. Advanced synthetic strategies have been developed to introduce amide and carbamate (B1207046) functionalities, enhancing their performance as ionic liquids and surfactants.
Amide-Functionalized Morpholinium Ionic Liquids Synthesis
Morpholinium-based ionic liquids (ILs) featuring an amide group have been synthesized and studied for their unique aggregation behavior in water. nih.gov The synthesis of these compounds, such as [C₁₆AMorph][Br], involves a multi-step process designed to introduce an amide linkage between the morpholinium headgroup and the hexadecyl chain. This functionalization has been shown to significantly influence the self-assembly and surface-active properties of the resulting ILs. nih.govresearchgate.net
The presence of the amide group allows for the potential formation of intermolecular hydrogen bonds, which can lead to lower critical micelle concentration (CMC) values compared to their non-functionalized counterparts. researchgate.net Research has demonstrated that these amide-functionalized ILs exhibit superior adsorption and micellization characteristics. nih.gov For instance, they show higher adsorption efficiency and a greater ability to reduce surface tension at the CMC. nih.gov
The structure of the micelles formed by these ILs has been investigated using techniques like 2D ¹H-¹H nuclear Overhauser effect spectroscopy (NOESY). These studies reveal that the morpholine ring in the hexadecyl derivative, [C₁₆AMorph][Br], tends to coil back towards the interior of the micelle, a behavior that distinguishes it from shorter-chain analogues. nih.gov This coiling is attributed to the hydrophobic interactions of the rigid phenyl group becoming strong enough to induce bending around the flexible amide bond.
Table 1: Physicochemical Properties of Amide-Functionalized Morpholinium Ionic Liquids
| Compound | CMC (mM) | Surface Tension at CMC (γcmc) (mN/m) | Aggregation Number (Nagg) |
|---|---|---|---|
| [C₈AMorph][Br] | - | - | - |
| [C₁₂AMorph][Br] | - | - | - |
| [C₁₆AMorph][Br] | - | - | - |
Data derived from studies on homologous series, specific values for each compound require direct consultation of the cited literature. nih.gov
Carbamate-Functionalized Morpholinium Surfactants Synthesis
A novel class of morpholinium surfactants incorporates a carbamate fragment between the hydrophilic head group and the hydrophobic tail. dntb.gov.uaresearchgate.net The synthesis of these surfactants, denoted as CₙMB-carb (where n is the number of carbons in the alkyl tail), involves the reaction of hydroxyethylmethylmorpholine with alkyl isocyanates, such as hexadecyl isocyanate for the C₁₆ derivative. researchgate.net This synthetic approach introduces a carbamate linkage that significantly alters the surfactant's properties. dntb.gov.uaresearchgate.netresearchgate.net
The introduction of the carbamate group is a strategic tool for controlling the critical micelle concentration (cmc). dntb.gov.uaresearchgate.netresearchgate.net For the hexadecyl homologue (C₁₆MB-carb), the cmc value obtained through tensiometry is notably lower—by a factor of 3 to 4—than that of the non-functionalized 4-hexadecyl-4-methylmorpholinium bromide. dntb.gov.uaresearchgate.net This indicates a greater tendency for the carbamate-functionalized molecules to self-assemble into micelles in an aqueous solution.
Furthermore, these surfactants exhibit enhanced solubilization capacity. C₁₆MB-carb has shown a twofold increase in its ability to solubilize the organic dye Orange OT compared to non-functionalized morpholinium surfactants with the same alkyl chain length. researchgate.netresearchgate.net This suggests that the micelles formed by carbamate-functionalized surfactants provide a more favorable environment for encapsulating hydrophobic molecules.
Table 2: Comparison of Critical Micelle Concentration (CMC) for Carbamate-Functionalized and Non-Functionalized Morpholinium Surfactants
| Compound | CMC (mM) by Tensiometry |
|---|---|
| C₁₂MB-carb | 3 |
| C₁₄MB-carb | 0.9 |
| C₁₆MB-carb | 0.3 |
Data sourced from references dntb.gov.ua and researchgate.net.
Green Chemistry Principles in Synthesis
The synthesis of 4-hexadecyl-4-methylmorpholinium derivatives is increasingly guided by the principles of green chemistry, which prioritize the use of environmentally benign solvents, catalysts, and reaction conditions.
"On-Water" Synthetic Approaches and Benefits in Aqueous Medium
A significant advancement in the green synthesis of morpholinium-based compounds is the adoption of "on-water" reaction conditions. researchgate.netrsc.org This approach utilizes water as the solvent, which is a renewable, non-toxic, and non-flammable resource, thereby avoiding the environmental and cost issues associated with many organic solvents. rsc.org While the poor solubility of nonpolar reactants in water can be a limitation, the "on-water" strategy leverages the unique properties of the water interface to facilitate reactions. researchgate.netrsc.org
The synthesis of 4-hexadecyl-4-methylmorpholin-4-ium hydrogen sulphate ([HDMM]⁺[HSO₄]⁻) exemplifies this approach. researchgate.net The initial quaternization of 4-methylmorpholine with 1-bromohexadecane (B154569) is performed, followed by an anion exchange to yield the hydrogen sulphate salt. researchgate.net This surfactant itself can then act as a microreactor in aqueous media, creating micelles that encapsulate hydrophobic reactants and enhance reaction rates. researchgate.netrsc.org The use of a surfactant catalyst in water improves the solubility of hydrophobic compounds, overcoming one of the main challenges of aqueous-phase organic synthesis. rsc.org
Development of Benign Catalytic Systems
A key aspect of green synthesis is the development of benign catalytic systems that are efficient, reusable, and environmentally safe. researchgate.net The Brønsted acidic surfactant, 4-hexadecyl-4-methylmorpholin-4-ium hydrogen sulphate ([HDMM]⁺[HSO₄]⁻), has been designed and synthesized as a novel, eco-friendly catalyst. researchgate.netrsc.org This compound combines the properties of a surfactant and a catalyst in a single molecule.
The synthesis of the [HDMM]⁺[HSO₄]⁻ catalyst involves the quaternization of 4-methylmorpholine with 1-bromohexadecane in acetone, followed by the reaction with potassium hydrogen sulphate in toluene (B28343) to exchange the bromide anion for the hydrogen sulphate anion. researchgate.net The resulting surfactant catalyst is effective for promoting multicomponent reactions in water, demonstrating operational simplicity and leading to high yields of the desired products. researchgate.netrsc.org Its catalytic activity stems from its Brønsted acidic nature and its ability to form micelles in water, which act as nanoreactors. researchgate.net Small-angle X-ray scattering (SAXS) analysis confirmed that the micelles formed by this catalyst have an average diameter of 3.1 nm. rsc.org
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and dynamics of a compound. For 4-hexadecyl-4-methylmorpholinium, NMR is crucial for confirming its synthesis and elucidating the spatial arrangement of its constituent atoms.
¹H NMR Analysis for Structural Confirmation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in verifying the presence and connectivity of hydrogen atoms within the 4-hexadecyl-4-methylmorpholinium cation. The spectrum is characterized by distinct signals corresponding to the different proton environments in the molecule.
The expected ¹H NMR spectrum would display a series of resonances. The protons of the long hexadecyl chain typically appear as a complex multiplet in the upfield region of the spectrum. The terminal methyl group of this chain would present as a triplet, while the numerous methylene (B1212753) groups would overlap to form a broad multiplet.
The protons associated with the morpholinium ring exhibit characteristic chemical shifts. The methylene protons adjacent to the oxygen atom are expected to be deshielded and thus appear at a higher chemical shift compared to those adjacent to the positively charged nitrogen atom. The methyl group attached to the nitrogen atom would appear as a sharp singlet, with its chemical shift influenced by the positive charge on the nitrogen.
Expected ¹H NMR Chemical Shifts for 4-Hexadecyl-4-methylmorpholinium
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| N⁺-CH₃ | ~3.5 | Singlet |
| N⁺-CH₂- (morpholinium) | ~3.8 - 4.0 | Multiplet |
| O-CH₂- (morpholinium) | ~4.0 - 4.2 | Multiplet |
| N⁺-CH₂- (hexadecyl) | ~3.3 - 3.5 | Multiplet |
| -(CH₂)₁₄- | ~1.2 - 1.4 | Multiplet |
| -CH₃ (hexadecyl) | ~0.8 - 0.9 | Triplet |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Analysis for Carbon Skeleton Elucidation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in 4-hexadecyl-4-methylmorpholinium gives rise to a distinct signal in the ¹³C NMR spectrum, confirming the carbon skeleton's integrity.
The carbon atoms of the hexadecyl chain are observed in the upfield region of the spectrum. The terminal methyl carbon appears at the lowest chemical shift, followed by the long chain of methylene carbons. The carbons of the morpholinium ring are found at higher chemical shifts due to the influence of the electronegative oxygen and positively charged nitrogen atoms. The carbon of the N⁺-methyl group also has a characteristic chemical shift.
Expected ¹³C NMR Chemical Shifts for 4-Hexadecyl-4-methylmorpholinium
| Carbon Atom | Expected Chemical Shift (ppm) |
| N⁺-CH₃ | ~48 - 52 |
| N⁺-CH₂- (morpholinium) | ~60 - 64 |
| O-CH₂- (morpholinium) | ~65 - 69 |
| N⁺-CH₂- (hexadecyl) | ~62 - 66 |
| -(CH₂)₁₄- | ~22 - 32 |
| -CH₃ (hexadecyl) | ~14 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
2D ¹H–¹H Nuclear Overhauser Effect Spectroscopy (NOESY) for Micellar Architecture
Beyond simple structural confirmation, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) provides invaluable insights into the spatial proximity of protons, which is particularly useful for studying the architecture of micelles formed by 4-hexadecyl-4-methylmorpholinium in solution. In a NOESY experiment, cross-peaks are observed between protons that are close to each other in space, typically within 5 Å.
For the micellar aggregates of this surfactant, NOESY spectra would be expected to show correlations between the protons of the hydrophobic hexadecyl chains, indicating their close packing within the micellar core. Furthermore, cross-peaks between the protons of the hexadecyl chain and the protons of the morpholinium headgroup would suggest the extent of water penetration into the micelle. Specifically, correlations between the terminal methyl protons of the hexadecyl chain and the N-methyl protons of the morpholinium headgroup would provide strong evidence for the formation of a compact micellar structure. The study of similar systems, such as N-hexadecyl-N-methylpyrrolidinium bromide, has demonstrated the formation of worm-like micelles, and NOESY would be a key technique to investigate if 4-hexadecyl-4-methylmorpholinium exhibits similar aggregation behavior. plos.org
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum is a molecular fingerprint, with characteristic peaks corresponding to different functional groups.
For 4-hexadecyl-4-methylmorpholinium, the FTIR spectrum would confirm the presence of the morpholinium ring and the long alkyl chain. The C-H stretching vibrations of the hexadecyl and morpholinium methylene groups, as well as the N-methyl group, would appear in the region of 2800-3000 cm⁻¹. The C-O-C stretching of the ether linkage in the morpholinium ring is expected to produce a strong absorption band around 1100 cm⁻¹. The C-N stretching vibrations of the quaternary amine would also be present, although they can sometimes be weak and coupled with other vibrations. The absence of a broad O-H or N-H stretching band in the 3200-3600 cm⁻¹ region would confirm the quaternary nature of the nitrogen atom.
Expected FTIR Absorption Bands for 4-Hexadecyl-4-methylmorpholinium
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkyl) | 2850 - 2960 | Strong |
| C-O-C stretch (ether) | 1070 - 1150 | Strong |
| C-N stretch | 1020 - 1250 | Medium-Weak |
| CH₂ bend | 1450 - 1470 | Medium |
Surface Enhanced Raman Scattering (SERS) Analysis in Nanoparticle Assemblies
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces, such as silver or gold nanoparticles. rsc.org For a quaternary ammonium (B1175870) surfactant like 4-hexadecyl-4-methylmorpholinium, SERS can be employed to study its interaction with and orientation on these nanoparticle surfaces.
When 4-hexadecyl-4-methylmorpholinium is assembled on a SERS-active substrate, the enhancement of its Raman signals would provide detailed information about the molecule's orientation. It is expected that the positively charged morpholinium headgroup would interact strongly with the negatively charged surface of citrate-stabilized silver or gold nanoparticles. This interaction would lead to a significant enhancement of the vibrational modes associated with the morpholinium ring and the N-methyl group. Conversely, the signals from the hydrophobic hexadecyl tail, which would likely be oriented away from the nanoparticle surface, might show a lesser degree of enhancement. The observation of a quaternary-ammonium-modulated SERS effect suggests that the presence of the surfactant can influence the SERS signal intensity in a concentration-dependent manner, offering a potential avenue for quantitative analysis. nih.gov
X-ray Scattering and Diffraction Techniques
X-ray-based methods are indispensable for probing the structure of materials at the nanoscale and atomic levels. Techniques like Small-Angle X-ray Scattering (SAXS) and X-ray Diffraction (XRD) provide critical insights into the dimensions of self-assembled structures and the crystalline arrangement of molecules.
As a surfactant, Morpholinium, 4-hexadecyl-4-methyl- (commonly studied as its bromide salt, N-hexadecyl-N-methylmorpholinium bromide) is known to self-assemble into micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (cmc). Research has confirmed the surface activity and micelle-forming properties of this compound. researchgate.net
Investigations into the behavior of N-alkyl-N-methylmorpholinium bromides, including the hexadecyl (C16) variant, have determined key interfacial and thermodynamic properties. researchgate.net Through surface tension measurements, the maximum surface excess concentration (Γmax), which describes the density of surfactant molecules at the air/water interface, and the minimum area occupied per surfactant molecule (Amin) have been calculated. researchgate.net Thermodynamic analysis indicates that the micellization process for this class of surfactants is primarily driven by an increase in entropy. researchgate.net
While these studies confirm that Morpholinium, 4-hexadecyl-4-methyl- forms aggregates in solution, specific data from SAXS analyses detailing micellar dimensions such as diameter or the average distance between micelles were not available in the reviewed scientific literature. Such studies would be essential to fully understand the size, shape, and spatial arrangement of the micelles formed by this surfactant.
Table 1: Interfacial Properties of N-hexadecyl-N-methylmorpholinium bromide at 25°C
| Parameter | Description | Value |
|---|---|---|
| Γmax | Maximum surface excess concentration | Data not available in cited sources |
| Amin | Minimum area per molecule at the interface | Data not available in cited sources |
| cmc | Critical micelle concentration | Data not available in cited sources |
Although the study confirms the investigation of these parameters, the specific numerical values for the hexadecyl derivative were not provided in the abstract.
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. An XRD analysis of Morpholinium, 4-hexadecyl-4-methyl- would provide precise information on its crystal system, space group, unit cell dimensions, and the packing arrangement of the cations and their corresponding anions in the solid state. However, a comprehensive search of scientific databases did not yield any specific XRD studies focused on the crystalline structure of Morpholinium, 4-hexadecyl-4-methyl-.
Thermal Analysis Methods
Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental for assessing the thermal stability and phase behavior of materials.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. This technique is used to determine the thermal stability of a compound and to study its decomposition profile. For an ionic liquid like Morpholinium, 4-hexadecyl-4-methyl-, TGA would identify the onset temperature of decomposition, which is a critical parameter for its application at elevated temperatures. Based on available literature, specific TGA data for the thermal stability and decomposition of Morpholinium, 4-hexadecyl-4-methyl- has not been reported.
Differential Scanning Calorimetry (DSC) is a technique that measures the heat flow associated with transitions in a material as a function of temperature. DSC is used to detect phase transitions such as melting, crystallization, and glass transitions, providing data on their characteristic temperatures and enthalpies. Such data is vital for understanding the solid-state behavior and polymorphism of Morpholinium, 4-hexadecyl-4-methyl-. A review of the scientific literature did not find any studies that have used DSC to characterize the phase transitions of this specific compound.
Microscopy and Imaging for Morphological Characterization
Microscopy techniques provide direct visual information about the morphology and structure of materials. Techniques like Transmission Electron Microscopy (TEM) can be used to visualize nanoscale structures, including surfactant aggregates.
Studies have reported the use of cryogenic-TEM (Cryo-TEM) to observe the formation of vesicles in a mixed system composed of N-dodecyl-N-methylmorpholinium bromide (a shorter-chain analog) and sodium dodecyl sulfate (B86663) (SDS). researchgate.net However, these findings pertain to a two-component system and a different alkyl chain derivative. A literature search did not yield any microscopy or imaging studies that characterize the morphology of pure Morpholinium, 4-hexadecyl-4-methyl-.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Morpholinium, 4-hexadecyl-4-methyl- |
| N-hexadecyl-N-methylmorpholinium bromide |
| N-dodecyl-N-methylmorpholinium bromide |
Optical Microscopy of Emulsion Droplets
Optical microscopy, particularly when enhanced with techniques such as polarized light, is a fundamental tool for the initial characterization of emulsions stabilized by surfactants like Morpholinium, 4-hexadecyl-4-methyl-. While direct studies on emulsions stabilized by this specific morpholinium surfactant are not widely published, the principles of emulsion characterization using optical microscopy are well-established and directly applicable.
Emulsions are dispersions of one immiscible liquid in another, and their stability is a critical parameter often enhanced by surfactants. Optical microscopy allows for the direct visualization of emulsion droplets, providing information on their size, size distribution, and any tendencies towards flocculation or coalescence. By observing the emulsion over time, the long-term stability can be assessed.
In a typical application, an oil-in-water emulsion stabilized by Morpholinium, 4-hexadecyl-4-methyl- would be prepared. A small sample would then be viewed under an optical microscope. The resulting images would reveal the morphology of the dispersed oil droplets within the continuous aqueous phase.
Table 1: Observational Parameters for Optical Microscopy of Emulsions
| Parameter | Description | Significance for Morpholinium, 4-hexadecyl-4-methyl- |
| Droplet Size | The average diameter of the dispersed phase droplets. | Influences the emulsion's texture, stability, and bioavailability in potential applications. |
| Size Distribution | The range and frequency of droplet sizes within the emulsion. | A narrow size distribution is often indicative of a more stable emulsion. |
| Flocculation | The aggregation of droplets into loose clusters. | An early sign of emulsion instability. |
| Coalescence | The merging of two or more droplets to form a larger one. | A more advanced stage of instability, leading to phase separation. |
The use of polarized light microscopy can be particularly insightful when studying lyotropic liquid crystalline phases that can form at the interface of the emulsion droplets or in more concentrated surfactant systems. These ordered structures can significantly impact emulsion stability. For instance, the formation of a lamellar liquid crystalline phase at the oil-water interface can create a robust barrier against coalescence. researchgate.net
Scanning Electron Microscopy (SEM) for Crystal Sheet Morphology
When a surfactant like Morpholinium, 4-hexadecyl-4-methyl- is crystallized from a solution, it can form various crystal habits, including sheet-like structures. These morphologies are governed by the molecular packing of the surfactant molecules, which is influenced by the hydrophobic interactions of the hexadecyl chains and the electrostatic and steric interactions of the morpholinium headgroups.
An SEM analysis would involve obtaining a dry, solid sample of the crystallized surfactant. This sample would be mounted and coated with a thin layer of a conductive material, such as gold or palladium, to prevent charge buildup from the electron beam. The SEM would then scan the surface with a focused beam of electrons, and the signals from the interaction of the beam with the surface would be used to generate an image.
Table 2: Potential Findings from SEM Analysis of Morpholinium, 4-hexadecyl-4-methyl- Crystals
| Feature | Description | Implication |
| Crystal Habit | The overall shape of the crystals (e.g., plates, needles, dendrites). | Provides insight into the crystalline packing and growth kinetics. |
| Surface Topography | The fine details of the crystal surface, such as steps, kinks, and defects. | Can indicate the mechanism of crystal growth. |
| Lamellar Spacing | If the crystals are layered, the thickness of the individual layers might be measurable. | Correlates with the length of the surfactant molecule and its packing arrangement. |
The morphology of surfactant crystals can have implications for their dissolution rate and behavior in formulations. Understanding the crystal structure is a key aspect of materials science.
Atomic Force Microscopy (AFM) for Micelle Size and Shape
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information of surfaces at the nanoscale. It is an invaluable tool for studying the aggregation behavior of surfactants, particularly for characterizing the size and shape of micelles.
In an aqueous solution above its critical micelle concentration (CMC), Morpholinium, 4-hexadecyl-4-methyl- will self-assemble into micelles. These are typically spherical or ellipsoidal aggregates where the hydrophobic hexadecyl tails form a core, and the hydrophilic methyl-morpholinium headgroups are exposed to the water.
For AFM analysis, a dilute solution of the surfactant would be deposited onto a smooth substrate, such as mica, and allowed to dry. The AFM tip, mounted on a flexible cantilever, is then scanned across the surface. The deflection of the cantilever due to the forces between the tip and the adsorbed micelles is measured and used to construct a topographical image.
Research on N-alkyl-N-methylmorpholinium bromide surfactants has shown that the length of the alkyl chain has a significant impact on the micellization behavior. researchgate.net For the C16 analogue, the formation of micelles is a well-established phenomenon.
Table 3: Expected AFM Data for Morpholinium, 4-hexadecyl-4-methyl- Micelles
| Parameter | Expected Range/Value | Significance |
| Micelle Height | Nanometer scale | Provides a measure of the micelle's vertical dimension on the substrate. |
| Micelle Diameter | Nanometer scale | Gives the lateral dimension of the micelle. |
| Micelle Shape | Spherical, ellipsoidal, or potentially worm-like at higher concentrations. | The shape is influenced by the packing of the surfactant molecules, which can be predicted by the critical packing parameter. |
| Aggregation Number | (Not directly measured by AFM, but correlated) | The number of surfactant monomers per micelle, which influences the micelle size. |
AFM can provide direct visual evidence of the size and shape of the micelles, which is crucial for understanding the surfactant's properties in solution and its interaction with other molecules or surfaces. The data obtained from AFM can be correlated with findings from other techniques like light scattering to build a comprehensive model of the surfactant's aggregation behavior.
Mechanistic Investigations and Theoretical Modeling
Computational Chemistry Approaches
Computational chemistry provides powerful tools to investigate the intrinsic properties of molecules like Morpholinium, 4-hexadecyl-4-methyl-. Through various theoretical models, it is possible to predict and understand its geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) for Geometrical Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For long-chain quaternary ammonium (B1175870) cations such as the 4-hexadecyl-4-methylmorpholinium cation, DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms, a process known as geometrical optimization. mdpi.comresearchgate.net
Studies on similar quaternary ammonium compounds have demonstrated that DFT methods, such as B3LYP with appropriate basis sets (e.g., 6-31G(d)), can accurately predict bond lengths, bond angles, and dihedral angles. rsc.org For the 4-hexadecyl-4-methylmorpholinium cation, geometrical optimization would reveal a tetrahedral arrangement around the nitrogen atom of the morpholinium ring, with the hexadecyl chain adopting a low-energy, extended conformation. The electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), can also be elucidated. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions, providing insights into the molecule's reactivity. mdpi.com
Table 1: Representative DFT Calculation Parameters for Quaternary Ammonium Cations
| Parameter | Typical Value/Description | Significance |
| Functional | B3LYP, PBE0, M06-2X | Approximates the exchange-correlation energy |
| Basis Set | 6-31G(d), def2-TZVP | Defines the set of functions to build molecular orbitals |
| Geometrical Optimization | Convergence criteria for forces and displacement | Finds the lowest energy conformation of the molecule |
| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals | Indicates chemical reactivity and stability |
Mulliken Charge Distribution Analysis of Optimized Molecules
Mulliken charge distribution analysis is a method to assign partial atomic charges to the atoms within a molecule based on the calculated electronic wavefunction. chemrxiv.org This analysis, when applied to the optimized geometry of the 4-hexadecyl-4-methylmorpholinium cation, provides a quantitative measure of the charge distribution across the molecule.
In quaternary ammonium cations, the nitrogen atom invariably carries a significant positive charge, though this charge is delocalized to some extent over the adjacent carbon and hydrogen atoms. researchgate.net The oxygen atom in the morpholine (B109124) ring is expected to have a partial negative charge due to its high electronegativity. The long hexadecyl chain, being composed of carbon and hydrogen atoms, will have a largely nonpolar character with very small partial charges on its constituent atoms. Understanding the charge distribution is crucial for predicting how the molecule will interact with other molecules and surfaces. chemrxiv.orgresearchgate.net
Table 2: Expected Mulliken Charge Distribution in 4-hexadecyl-4-methylmorpholinium Cation
| Atomic Center | Expected Partial Charge | Rationale |
| Quaternary Nitrogen | Positive | Formal positive charge of the ammonium group |
| Oxygen (Morpholine Ring) | Negative | High electronegativity |
| Carbons (Morpholine Ring) | Slightly Positive | Influence of adjacent heteroatoms |
| Methyl Group Carbons | Slightly Positive/Neutral | Attached to the positive nitrogen |
| Hexadecyl Chain Carbons | Near-Neutral | Largely nonpolar alkyl chain |
| Hydrogen Atoms | Slightly Positive | Bonded to more electronegative atoms |
Computational Studies of Reaction Mechanisms (e.g., Urethane (B1682113) Formation)
The morpholinium moiety of 4-hexadecyl-4-methyl- suggests its potential role as a catalyst. Computational studies on the catalytic activity of structurally related amines, such as morpholine and 4-methylmorpholine (B44366), in reactions like urethane formation, offer valuable insights. mdpi.comresearchgate.net Tertiary amines are known to catalyze the reaction between isocyanates and alcohols to form urethanes, a fundamental reaction in the production of polyurethanes. acs.orgmdpi.com
Theoretical studies, often employing DFT, have shown that the catalytic mechanism involves the formation of a complex between the amine catalyst and the alcohol. mdpi.comresearchgate.netresearchgate.net This complex then reacts with the isocyanate through a lower energy transition state compared to the uncatalyzed reaction. mdpi.comnih.gov The catalytic efficiency is related to the proton affinity and steric accessibility of the amine. mdpi.comresearchgate.net For 4-hexadecyl-4-methylmorpholinium, the bulky hexadecyl chain might sterically hinder the catalytic center, but the fundamental catalytic pathway of the morpholinium headgroup is expected to be similar to that of smaller N-alkylmorpholines. researchgate.net
Molecular Dynamics (MD) Simulations for Interfacial Phenomena
Molecular dynamics simulations are a powerful computational technique to study the time-dependent behavior of a molecular system. MD simulations provide a detailed picture of the interactions and dynamic processes of molecules like Morpholinium, 4-hexadecyl-4-methyl- at interfaces. mdpi.comresearchgate.netnih.gov
Adsorption Behavior on Nanoparticle Surfaces
The amphiphilic nature of 4-hexadecyl-4-methyl- makes it an effective surfactant for modifying the surface of nanoparticles. Molecular dynamics simulations can model the adsorption process of such surfactant molecules onto various nanoparticle surfaces, such as silica (B1680970) or gold. acs.orgresearchgate.netrsc.orgacs.orgnih.govresearchgate.net
Simulations of similar long-chain quaternary ammonium surfactants, like cetyltrimethylammonium bromide (CTAB), on silica nanoparticles show that the positively charged headgroup interacts favorably with the negatively charged silica surface. acs.org The long hydrophobic tails then tend to aggregate, forming a layer on the nanoparticle surface. acs.org This adsorption process is influenced by factors such as surfactant concentration, solvent, and the nature of the nanoparticle surface. researchgate.net For 4-hexadecyl-4-methylmorpholinium, MD simulations would likely show a similar behavior, with the morpholinium headgroup binding to the nanoparticle and the hexadecyl chains creating a hydrophobic corona. nih.gov
Self-Assembly Processes in Solution
In solution, above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules like 4-hexadecyl-4-methyl- spontaneously self-assemble into aggregates such as micelles. wikipedia.org Molecular dynamics simulations can provide atomistic details of this self-assembly process.
Simulations of long-chain ionic liquids and surfactants demonstrate that hydrophobic interactions between the alkyl chains are the primary driving force for micellization, while the electrostatic repulsion between the charged headgroups opposes this aggregation. nih.govacs.org The final shape and size of the micelles are determined by a balance of these forces and the geometric packing of the surfactant molecules. For 4-hexadecyl-4-methylmorpholinium, MD simulations would likely reveal the formation of spherical or ellipsoidal micelles in aqueous solution, with the hexadecyl tails forming a hydrophobic core and the charged morpholinium headgroups exposed to the aqueous environment.
Hydrogen Bonding Interactions and Their Influence on Reactivity
The unique structural characteristics of the 4-hexadecyl-4-methyl-morpholinium cation play a significant role in its chemical behavior, largely dictated by its hydrogen bonding capabilities and steric profile. As a quaternary ammonium salt, the nitrogen atom is fully substituted, which prevents it from acting as a hydrogen bond donor. However, the presence of the ether oxygen atom within the morpholine ring and its associated anion (such as chloride) allows the compound to function as a hydrogen bond acceptor nih.gov.
Computational analysis of the closely related Morpholinium, 4-hexadecyl-4-methyl-, chloride indicates a hydrogen bond donor count of zero and a hydrogen bond acceptor count of two (the oxygen atom and the chloride ion) nih.gov. This capacity to accept hydrogen bonds is crucial as it allows the cation to interact with protic solvents or reactants, potentially influencing reaction pathways and kinetics. The long C16 hexadecyl chain introduces significant lipophilicity and steric bulk, creating a distinct hydrophobic microenvironment around the charged head group. This can modulate the accessibility of the hydrogen bond accepting sites to incoming molecules.
The reactivity of the morpholine core can be influenced by these interactions. For instance, in related morpholine derivatives like N-methylmorpholine-N-oxide (NMMO), the oxygen atom is a key site for reactivity, acting as a stoichiometric oxidant in various transition metal-catalyzed reactions organic-chemistry.org. While the 4-hexadecyl-4-methyl-morpholinium cation is not an N-oxide, the principle that interactions with the ring's heteroatoms govern reactivity remains. Studies on radicals derived from NMMO show that unstable and highly reactive intermediates, such as the N-methyl-morpholiniumyl radical, can be formed researchgate.net. The stability and reactivity of such intermediates would be significantly influenced by the surrounding solvent shell, organized through hydrogen bonding and hydrophobic interactions.
Furthermore, N-alkyl-N-methylmorpholinium salts are recognized as ionic liquids, a class of compounds known for their unique solvent properties and ability to influence reaction outcomes researchgate.net. The interplay of hydrogen bonding with the anion and oxygen atom, coupled with the van der Waals forces from the long alkyl chain, can lead to the formation of organized microstructures, such as micelles, in solution. This self-assembly can create specific reaction environments, effectively "catalyzing" or inhibiting certain reactions by controlling reactant concentrations and orientations near the morpholinium head group.
Table 1: Hydrogen Bonding Characteristics of 4-hexadecyl-4-methyl-morpholinium Chloride
| Property | Value | Implication on Reactivity |
| Hydrogen Bond Donor Count | 0 | The cation cannot donate protons, limiting its role in acid-catalyzed reaction mechanisms where proton donation is required. |
| Hydrogen Bond Acceptor Count | 2 | The ring oxygen and chloride anion can interact with and stabilize protic species or transition states, influencing reaction kinetics. |
| Rotatable Bond Count | 15 | High conformational flexibility, allowing the hexadecyl chain to adopt various orientations, influencing steric hindrance and the formation of hydrophobic domains. |
Data sourced from computational analysis of Morpholinium, 4-hexadecyl-4-methyl-, chloride nih.gov.
Proton Affinity and Catalytic Activity Correlation in Related Morpholine Derivatives
Proton affinity (PA) is defined as the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton wikipedia.org. It is a fundamental measure of a substance's intrinsic basicity. In the context of catalysis, particularly for reactions involving proton transfer steps, the proton affinity of a catalyst or its derivatives can be directly correlated with its catalytic activity. A higher proton affinity indicates stronger basicity, which can enhance the catalyst's ability to abstract a proton from a substrate, a key step in many organic reactions.
Similarly, research on 7-aminoquinoline (B1265446) derivatives has shown that their efficiency in mediating excited-state proton transfer (ESPT) is influenced by the acidity of the amino proton donor and the basicity (and thus proton affinity) of the quinoline (B57606) nitrogen acceptor nih.gov. An increase in the basicity of the quinoline nitrogen leads to a faster rate of proton transfer, highlighting a direct correlation between proton affinity and catalytic activity in this protic solvent-catalyzed reaction nih.gov.
For morpholine derivatives used as catalysts, their activity often relies on the availability of the nitrogen lone pair or the basicity of the molecule. In the case of the 4-hexadecyl-4-methyl-morpholinium cation, it cannot act as a base in the traditional sense due to the lack of a lone pair on the quaternary nitrogen. However, in a catalytic cycle, related non-quaternary morpholine derivatives (e.g., N-methylmorpholine) can be employed. The proton affinity of such derivatives would be a critical parameter. A higher proton affinity would suggest a greater driving force for proton abstraction from a substrate but could also lead to stronger binding of the abstracted proton, potentially inhibiting catalyst turnover. Therefore, an optimal proton affinity is often sought for maximum catalytic efficiency.
The table below illustrates the theoretical correlation between the structural features of morpholine derivatives, their expected proton affinity, and the resulting impact on catalytic activity in a hypothetical base-catalyzed reaction.
Table 2: Theoretical Correlation of Proton Affinity and Catalytic Activity in Morpholine Derivatives
| Morpholine Derivative | Key Structural Feature | Expected Relative Proton Affinity | Predicted Impact on Catalytic Activity (Base-Catalyzed Reaction) |
| Morpholine | Unsubstituted secondary amine | Baseline | Moderate activity. |
| N-Methylmorpholine | Electron-donating methyl group | Higher | Increased activity due to enhanced basicity. |
| N-Formylmorpholine | Electron-withdrawing formyl group | Lower | Decreased activity due to reduced basicity of the nitrogen. |
| 4-Phenylmorpholine | Electron-withdrawing phenyl group | Lower | Decreased activity compared to N-alkylmorpholines. |
| 4-(4-Methoxyphenyl)morpholine | Phenyl group with electron-donating substituent | Higher than 4-phenylmorpholine | Enhanced activity compared to 4-phenylmorpholine. |
This conceptual table demonstrates that the catalytic performance of morpholine derivatives is intrinsically linked to their electronic structure, which dictates their proton affinity.
Supramolecular Chemistry and Self Assembly of 4 Hexadecyl 4 Methylmorpholinium Systems
Micellar Aggregation Phenomena
The self-assembly of 4-hexadecyl-4-methylmorpholinium bromide into micelles in aqueous solutions is a cornerstone of its surface-active properties. This process is characterized by several key parameters and is highly sensitive to the surrounding chemical environment.
Factors Influencing Micellization (e.g., Counterion, Alkyl Chain Length, Additives)
The micellization of 4-hexadecyl-4-methylmorpholinium systems is not an intrinsic property but is significantly influenced by the molecular structure of the surfactant and the composition of the solution.
Alkyl Chain Length: As with most homologous series of surfactants, increasing the length of the hydrophobic alkyl chain enhances the driving force for micellization. For N-alkyl-N-methylmorpholinium bromides, the CMC decreases as the alkyl chain is lengthened from dodecyl (C12) to tetradecyl (C14) and then to hexadecyl (C16). researchgate.net This is because a longer chain results in a greater unfavorable interaction with water, making aggregation into micelles more thermodynamically favorable. researchgate.net
Counterion: The nature of the counterion plays a crucial role in the micellization of ionic surfactants. The counterion can affect the electrostatic repulsion between the charged headgroups at the micelle surface. Counterions that bind more effectively to the micellar surface can better neutralize the headgroup charges, thus reducing repulsion and lowering the CMC. rug.nl For instance, in studies of similar cationic surfactants like alkylpyridinium salts, the CMC was found to decrease as the counterion was changed from chloride to bromide to iodide. rug.nl More hydrophobic counterions, such as aromatic carboxylates or larger alkanesulfonates, can intercalate between the surfactant headgroups, further reducing repulsion and promoting micellization at lower concentrations. rug.nlrug.nl The degree of counterion binding (β) increases with increasing counterion hydrophobicity. rug.nlresearchgate.net
Additives: The addition of electrolytes or organic molecules can significantly alter the CMC and micellar structure.
Salts: Adding simple salts, like sodium bromide, to a solution of cationic surfactant typically lowers the CMC. The increased concentration of counterions (Br⁻) in the bulk solution helps to screen the electrostatic repulsion between the positively charged morpholinium headgroups, thereby favoring micelle formation at lower surfactant concentrations. researchgate.net
Organic Additives: Alcohols and other organic molecules can act as co-surfactants. nih.gov Depending on their structure, they can be incorporated into the micelle. For example, primary heptanol, when added to a CTAB solution, can penetrate the micelle and align with the surfactant tails, reducing repulsion and enhancing micellar growth. nih.gov Additives like propyl gallate have been shown to decrease the CMC of CTAB by enhancing the hydrophobicity of the system. nih.gov The addition of polymers like polyethylene (B3416737) glycol (PEG) can also influence micellization through interactions with the surfactant headgroups. researchgate.net
Structural Modifications: Introducing specific chemical groups to the surfactant molecule itself can tune the CMC. For N-alkyl-N-methylmorpholinium bromides, introducing a carbamate (B1207046) fragment between the headgroup and the tail has been shown to lower the CMC by a factor of 3 to 4 compared to the standard structure. researchgate.net Similarly, adding a hydroxyl group to the morpholinium ring can also reduce the CMC. researchgate.net
Hydrodynamic Diameter and Micellar Surface Potential Modulation
The size and surface charge of micelles formed by 4-hexadecyl-4-methylmorpholinium surfactants are not fixed but can be modulated by additives. While specific data for this exact compound is limited, studies on analogous cationic surfactants like cetyltrimethylammonium bromide (CTAB) provide significant insight.
The hydrodynamic diameter of the micelles can be measured using techniques like dynamic light scattering (DLS). nih.gov For simple spherical micelles, this diameter is typically in the range of a few nanometers. However, the addition of certain substances can induce micellar growth. For example, adding the antioxidant propyl gallate to a CTAB solution was found to increase the micellar aggregation number and the semi-major axis of the micelles, indicating a growth from smaller to larger ellipsoidal structures, as determined by small-angle neutron scattering (SANS). nih.gov Similarly, the addition of heptanols to CTAB solutions enhances microstructure transitions, leading to larger, anisotropic micelles. nih.gov
The micellar surface potential , or zeta potential, is a measure of the magnitude of the electrostatic charge at the micellar surface. For a cationic surfactant like 4-hexadecyl-4-methylmorpholinium bromide, the surface potential is positive due to the charged morpholinium headgroups. This potential can be modulated by the binding of counterions or the incorporation of other molecules. The addition of salts with a common counterion (e.g., NaBr) increases the degree of counterion binding to the micelle, which neutralizes the surface charge and thus reduces the surface potential. This reduction in electrostatic repulsion is a key factor in the salt-induced growth of micelles.
Formation of Cylindrical Micelles and Pseudoplastic Fluid Behavior
Under certain conditions, the spherical micelles initially formed by 4-hexadecyl-4-methylmorpholinium systems can undergo a shape transition to form long, flexible, cylindrical or worm-like micelles. plos.orgplos.orgnih.gov This transition is often induced by the addition of specific counterions or other surfactants. Studies on the closely related N-hexadecyl-N-methylpyrrolidinium bromide have shown that the addition of an anionic surfactant, sodium laurate (SL), triggers the growth of spherical micelles into entangled worm-like structures. plos.orgplos.orgnih.gov This phenomenon is also observed with other cationic surfactants in the presence of strongly binding counterions like salicylate. rug.nlnih.gov
The entanglement of these long, polymer-like micelles imparts significant viscoelastic properties to the solution, leading to a dramatic increase in viscosity. plos.orgplos.orgnih.gov These solutions exhibit pseudoplastic fluid behavior , also known as shear-thinning. plos.orgresearchgate.net
At low shear rates , the entangled network of cylindrical micelles remains largely intact, resulting in a very high, constant viscosity (Newtonian plateau). plos.orgresearchgate.net
As the shear rate increases , the micelles begin to align themselves in the direction of the flow. This alignment reduces the resistance to flow, causing a sharp decrease in the viscosity of the fluid. plos.org
This non-Newtonian, shear-thinning behavior is a hallmark of the presence of an entangled network of cylindrical micelles. The formation of these structures can be visually confirmed using techniques like cryogenic transmission electron microscopy (cryo-TEM), which has been used to image the worm-like micelles formed in mixed cationic-anionic surfactant systems. plos.orgplos.org
Vesicle Formation in Catanionic Systems
When 4-hexadecyl-4-methylmorpholinium bromide is mixed with an anionic surfactant in an aqueous solution, the system can self-assemble into structures beyond simple micelles, most notably vesicles.
Spontaneous Vesicle Formation Mechanisms in Mixed Surfactant Systems
The spontaneous formation of vesicles in aqueous mixtures of single-tailed cationic and anionic surfactants (catanionic systems) is a well-documented phenomenon. nih.govresearchgate.netnih.govmdpi.com These vesicles are typically unilamellar (composed of a single bilayer) and can be thermodynamically stable. nih.govdiva-portal.org
The primary mechanism driving this process is the strong electrostatic attraction between the oppositely charged headgroups of the cationic surfactant (e.g., 4-hexadecyl-4-methylmorpholinium⁺) and the anionic surfactant. nih.govresearchgate.net This attraction leads to the formation of a neutral, or near-neutral, ion pair. This "pseudo-surfactant" pair behaves much like a double-tailed zwitterionic phospholipid. nih.gov
The self-assembly behavior of surfactants is often predicted by the critical packing parameter (CPP), defined as CPP = v / (a₀ * l), where 'v' is the volume of the hydrophobic tail, 'a₀' is the optimal headgroup area, and 'l' is the tail length.
Single-tailed surfactants typically have a CPP of less than 1/3, which favors the formation of spherical micelles.
The formation of the catanionic ion pair effectively increases the cross-sectional area of the hydrophobic portion (now two tails) relative to the now much smaller, neutralized headgroup area. This changes the effective molecular geometry, increasing the CPP to a value between 1/2 and 1, which is the range that favors the formation of bilayers. mdpi.com
These bilayers then curve and close upon themselves to minimize the exposure of the hydrophobic edges to water, resulting in the spontaneous formation of spherical vesicles. nih.govresearchgate.net The size and surface charge of these spontaneously formed vesicles can be finely tuned by adjusting the molar ratio of the cationic to anionic surfactant. nih.gov
Thermodynamics of Micellization
The spontaneous formation of micelles in an aqueous solution above a certain concentration, known as the critical micelle concentration (CMC), is a thermodynamically driven process. The thermodynamic parameters—Gibbs free energy (ΔGmic), enthalpy (ΔHmic), and entropy (ΔSmic)—provide insight into the forces governing this self-assembly. For 4-alkyl-4-methylmorpholinium bromides, including the hexadecyl derivative, the micellization process is primarily driven by entropy. researchgate.net
Gibbs Free Energy of Micellization (ΔGmic)
The standard Gibbs free energy of micellization (ΔGmic) indicates the spontaneity of the micelle formation process. A negative ΔGmic value signifies that micellization is a spontaneous process. researchgate.net The ΔGmic is calculated from the critical micelle concentration (CMC) using the following equation for ionic surfactants:
ΔGmic = (2 - α)RT ln(X_cmc) researchgate.net
Where:
α is the degree of micellar ionization
R is the universal gas constant
T is the absolute temperature
X_cmc is the CMC expressed as a mole fraction
For homologous series of 4-alkyl-4-methylmorpholinium bromides, the ΔGmic becomes more negative as the length of the alkyl chain increases, indicating that the driving force for micellization is stronger for surfactants with greater hydrophobicity. researchgate.net The contribution of each methylene (B1212753) group (–CH2–) to the Gibbs free energy of micellization for this class of surfactants has been determined to be approximately -3.26 kJ/mol. researchgate.net
Thermodynamic Parameters of Micellization for a Related Cationic Surfactant (Hexadecyltrimethylammonium Bromide) in a Propylene Glycol-Water Mixture
| Temperature (K) | ΔGmic (kJ/mol) | ΔHmic (kJ/mol) | ΔSmic (J/mol·K) |
|---|---|---|---|
| 298.2 | -35.1 | -17.6 | 58.7 |
| 302.2 | -35.3 | -17.6 | 58.6 |
| 306.2 | -35.6 | -17.6 | 58.8 |
| 310.2 | -35.8 | -17.6 | 58.7 |
Enthalpy of Micellization (ΔHmic)
The enthalpy of micellization (ΔHmic) represents the heat change associated with the formation of micelles. It can be either exothermic (negative ΔHmic) or endothermic (positive ΔHmic), depending on the balance of energy changes from the disruption of water structure around the hydrophobic tails and the interactions within the micelle. researchgate.net For many cationic surfactants, the micellization process is exothermic. researchgate.netresearchgate.net The value of ΔHmic can be determined from the temperature dependence of the CMC. researchgate.netresearchgate.net
Solubilization Capacity of Micellar Aggregates
Micellar aggregates of 4-hexadecyl-4-methylmorpholinium possess a hydrophobic core that can solubilize nonpolar or poorly water-soluble substances, a property crucial for various applications. The efficiency of this solubilization can be significantly altered by the addition of other chemical agents to the surfactant solution.
Influence of Additives (e.g., Amino Alcohols, Organic Electrolytes) on Solubilization
The addition of certain electrolytes and other small molecules can have a profound effect on the characteristics and solubilization capacity of 4-hexadecyl-4-methylmorpholinium bromide micelles.
Organic Electrolytes: The introduction of organic electrolytes, such as sodium benzoate, sodium salicylate, and sodium tosylate, into aqueous solutions of N-hexadecyl-N-methylmorpholinium bromide facilitates micellization. researchgate.netresearchgate.net These additives promote the formation of larger, cylindrical micelles. researchgate.net This morphological change can increase the volume of the hydrophobic core of the micelles, thereby enhancing their capacity to solubilize hydrophobic dyes and other nonpolar compounds. researchgate.net The electrolytes reduce the electrostatic repulsion between the cationic head groups of the surfactant molecules at the micelle surface, which lowers the CMC and favors the growth of the aggregates. researchgate.netresearchgate.net
Amino Alcohols: While specific studies on the effect of amino alcohols on 4-hexadecyl-4-methylmorpholinium bromide were not prevalent in the search results, the interaction of additives with hydroxyl groups is a known area of study for morpholinium-based surfactants. For instance, the presence of a hydroxyl group in the headgroup of a morpholinium surfactant was found to lower its CMC compared to its non-hydroxylated counterpart. researchgate.net This suggests that hydrogen bonding and other polar interactions introduced by additives like amino alcohols could influence the packing of surfactant molecules and the micellar properties, which would in turn affect the solubilization capacity.
Solubilization by Premicellar Aggregates
The process of solubilization, whereby a substance that is otherwise insoluble in a given medium dissolves in a solution of a surfactant, is a cornerstone of surfactant utility. In aqueous solutions, this phenomenon is most pronounced at and above the critical micelle concentration (CMC), the concentration at which surfactant molecules self-assemble into organized structures known as micelles. However, the behavior of surfactants at concentrations below the CMC, in the so-called premicellar region, is also of scientific interest. In this region, the formation of small, transient aggregates, or premicelles, may occur, leading to the question of their potential to solubilize hydrophobic substances.
For the cationic surfactant 4-hexadecyl-4-methylmorpholinium bromide, detailed studies on its interfacial and aggregation behavior have been conducted. The critical micelle concentration is a key parameter that delineates the boundary between the premicellar and micellar regions. Below this concentration, the surfactant monomers exist in solution, and any aggregation is limited to small, dynamic clusters.
Research Findings
Scientific investigations into the solubilization capabilities of surfactants have generally concluded that significant solubilization of hydrophobic molecules, such as dyes, is a post-micellar event. nih.gov The general consensus is that below the CMC, the amount of a hydrophobic substance that can be solubilized by a surfactant solution is negligible. nih.gov The onset of substantial solubilization is, in fact, one of the characteristic features used to determine the CMC of a surfactant. nih.gov
The primary reason for this is that the hydrophobic cores of micelles provide a thermodynamically favorable environment for water-insoluble molecules, effectively sequestering them from the aqueous bulk phase. Premicellar aggregates, being smaller and less organized than fully formed micelles, lack the extensive hydrophobic interior necessary for significant solubilization.
Table 1: Surface Activity and Micellization Parameters of 4-Hexadecyl-4-methylmorpholinium Bromide at 25°C
| Parameter | Value | Reference |
| Critical Micelle Concentration (CMC) | 1.00 mmol·L⁻¹ | researchgate.net |
| Surface Tension at CMC (γCMC) | 42.63 mN·m⁻¹ | researchgate.net |
| Maximum Surface Excess Concentration (Γmax) | 2.94 µmol·m⁻² | researchgate.net |
| Minimum Area per Molecule (Amin) | 56.40 Ų | researchgate.net |
Applications in Advanced Materials Science and Nanotechnology
Soft Templating for Nanomaterial Synthesis
The self-assembly of surfactant molecules into micelles and other ordered structures in solution provides a powerful tool for directing the formation of nanomaterials with controlled size, shape, and porosity. This "soft templating" approach offers a versatile and cost-effective alternative to traditional hard-templating methods.
Synthesis of Hollow Silica (B1680970) Nanospheres (HSNS)
While the direct use of Morpholinium, 4-hexadecyl-4-methyl- as a template for hollow silica nanospheres (HSNS) is not extensively documented in publicly available research, the principles of using cationic surfactants for this purpose are well-established. Cationic surfactants, such as the closely related cetyltrimethylammonium bromide (CTAB), are known to form micelles that can act as templates for the sol-gel synthesis of silica. The general mechanism involves the electrostatic interaction between the positively charged surfactant headgroups and the negatively charged silicate (B1173343) species, leading to the formation of a silica shell around the surfactant micelle. Subsequent removal of the surfactant template, typically through calcination or solvent extraction, results in a hollow silica structure. The size and shell thickness of the resulting HSNS can be tuned by adjusting parameters such as surfactant concentration, temperature, and pH.
Controlled Assembly of Noble Metal Nanoparticles (e.g., Gold Nanoparticles)
The controlled assembly of noble metal nanoparticles is crucial for the development of new materials with unique optical and electronic properties. Cationic surfactants like Morpholinium, 4-hexadecyl-4-methyl- can play a key role in this process by acting as capping agents that stabilize the nanoparticles and direct their assembly into desired architectures. The surfactant molecules adsorb onto the surface of the nanoparticles, preventing their aggregation and controlling their growth. The long alkyl chain of the surfactant can also mediate interparticle interactions, leading to the formation of ordered arrays or other complex structures. The specific binding of the morpholinium headgroup to the metal surface can influence the final morphology and stability of the nanoparticle assemblies.
Functionalization of Polymeric Materials
The modification of polymers with functional molecules is a key strategy for developing new materials with enhanced properties and tailored functionalities. The unique properties of Morpholinium, 4-hexadecyl-4-methyl- make it a candidate for the functionalization of various polymeric systems.
Conjugation with Biopolymers (e.g., Hyaluronic Acid) for Rheological Optimization
Role in Enhanced Oil Recovery (EOR) Mechanisms
Enhanced oil recovery (EOR) techniques are employed to increase the amount of crude oil that can be extracted from an oil field. Surfactant flooding is a chemical EOR method that involves injecting a surfactant solution into the reservoir to reduce the interfacial tension between oil and water, thereby mobilizing trapped oil. Cationic surfactants, including quaternary ammonium (B1175870) compounds, have been investigated for their potential in EOR. The effectiveness of a surfactant in EOR depends on its ability to lower the interfacial tension, alter the wettability of the reservoir rock, and form stable microemulsions. The amphiphilic nature of Morpholinium, 4-hexadecyl-4-methyl- suggests its potential to be effective in such applications, although specific performance data is not widely published.
Environmental and Biodegradation Research
Biodegradation Studies of Morpholinium-Based Ionic Liquids
The biodegradation of ionic liquids is a critical factor in their environmental risk assessment. rsc.org It involves the breakdown of these compounds by microorganisms into simpler substances. researchgate.net The process is typically assessed in two stages: primary and ultimate biodegradation.
Primary biodegradability refers to the initial transformation of the parent compound, altering its chemical structure, while ultimate biodegradability, or mineralization, is the complete breakdown of the compound into inorganic products like carbon dioxide, water, and mineral salts. researchgate.net Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), like the OECD 301F (manometric respirometry test), are often used to evaluate the extent of biodegradation. rsc.org
Systematic investigations into the biodegradability of various ionic liquid cations, including those based on morpholinium, have been conducted. rsc.org One study that examined a range of morpholinium compounds found that most, particularly those with shorter alkyl chains, showed insignificant primary biodegradation. rsc.org However, the introduction of functional groups, such as a hydroxyl group on the alkyl chain, could enhance biodegradability. For instance, a morpholinium cation with a hydroxypropyl side chain was classified as "inherently biodegradable" after showing 59 ± 10% degradation over a prolonged test period. rsc.org In contrast, studies on dicationic ionic liquids, which are noted for high stability, showed that none of the tested compounds were degraded in the experiments. rsc.org
Research on herbicidal ionic liquids (HILs) with morpholinium cations indicated that the cations were generally more susceptible to primary biodegradation than the herbicidal anions. nih.gov The primary biodegradation of the morpholinium cations in this study ranged from 41% to 94%. nih.gov However, ultimate biodegradation was limited, with significant mineralization only observed for HILs containing a 2,4-D anion, and even then, the levels were modest (9-31%). nih.gov
The structure of both the cation and the anion significantly influences the biodegradability of ionic liquids.
Cation Hydrophobicity: The length of the alkyl chain on the cation is a determining factor. Increased hydrophobicity, resulting from a longer alkyl chain, generally leads to greater toxicity. nih.govresearchgate.net This is because the nonpolar tail can more easily partition into and disrupt the biological membranes of microorganisms. researchgate.net While good primary biodegradability has been observed for some ionic liquids with longer alkyl chains (>C6), this is not a universal rule and depends on the specific head group and other structural features. rsc.org For morpholinium-based HILs, toxicity was observed to increase with the hydrophobicity of the cation. nih.gov Molecular dynamics simulations on other ILs have shown that cations with longer alkyl chains lead to enhanced exclusion of water and greater accumulation at protein surfaces at low concentrations. nih.gov
Anion Structure: The structure of the anion also plays a crucial role. Studies have shown that the influence of the anion on toxicity can be even more notable than that of the cation. nih.gov For example, in a study of morpholinium-based HILs, the highest toxicity was recorded when MCPA was the anion. nih.gov In contrast, only the HILs containing the 2,4-D anion showed any significant mineralization. nih.gov The biodegradability of the anion itself is a key factor; organic anions like acetate (B1210297) and ethyl sulfate (B86663) are readily biodegradable, whereas anions like bistriflimide ((CF₃SO₂)₂N⁻) are resistant to biodegradation under environmental conditions. rsc.org
The source of the microbial community used in biodegradation tests significantly impacts the results. Microorganisms from different environments exhibit varying levels of tolerance and degradative capabilities towards ionic liquids. nih.gov
A comparative study using microbiota from five different environmental niches demonstrated a clear hierarchy in resistance to toxicity and biodegradation efficiency. nih.gov The order of increasing resistance and efficiency was as follows: river sludge < garden soil < agricultural runoff stream ≈ agricultural soil < waste repository. nih.gov This suggests that microbial communities in environments with a history of chemical exposure, such as waste repositories and agricultural soils, may be better adapted to degrade complex synthetic compounds like ionic liquids. nih.gov
Furthermore, morpholinium-based ionic liquids have been investigated for their antimicrobial and antibiofilm properties against pathogenic bacteria like Pseudomonas aeruginosa. nih.gov These studies show that the compounds interact with and can inhibit microbial growth, with efficiency depending on the specific structure of the morpholinium cation. nih.gov For example, 4,4-didecylmorpholinium cations were more effective against planktonic bacteria, while 4-decyl-4-ethylmorpholinium cations showed more potent inhibition of biofilm formation. nih.gov This interaction with microorganisms is central to their environmental fate and potential for biodegradation.
Surface Active Properties and Environmental Fate
Ionic liquids with long alkyl chains, such as 4-hexadecyl-4-methyl-morpholinium, are classified as surface-active ionic liquids (SAILs). Their amphiphilic nature causes them to accumulate at interfaces, such as the air-water interface, and to form micelles in solution above a certain concentration known as the critical micelle concentration (CMC). researchgate.netnih.gov
These surface-active properties are a key factor influencing their environmental behavior. nih.gov The tendency of SAILs to adsorb to surfaces can affect their transport and bioavailability in soil and aquatic systems. nih.gov Research on various SAILs, including those with morpholinium cations, has focused on characterizing these properties. researchgate.net
Studies have determined the CMC and other interfacial parameters for morpholinium-based SAILs, revealing that the choice of anion can significantly influence micellization behavior. researchgate.net Generally, SAILs exhibit lower CMC values compared to traditional cationic surfactants, indicating higher efficiency in forming micelles and reducing surface tension. nih.govacs.org
The environmental fate of these compounds is linked to both their biodegradability and their surface activity. The formation of micelles can influence the bioavailability of the ionic liquid to microorganisms. Prolonged retention in soil, potentially enhanced by adsorption to organic matter, could lead to more extensive degradation and reduced emissions to the atmosphere. nih.gov However, the inherent stability of many ionic liquid structures, including the morpholinium ring, can make them recalcitrant to complete degradation, leading to potential persistence in the environment. rsc.orgrsc.org
The table below summarizes the surface-active properties of selected morpholinium-based ionic liquids from a research study.
| Compound | Temperature (K) | CMC (mmol L⁻¹) | Surface Tension at CMC (γ_cmc) (mN m⁻¹) |
|---|---|---|---|
| N-dodecyl-N-methylmorpholinium benzenesulfonate | 298.15 | 1.58 | 36.1 |
| N-dodecyl-N-methylmorpholinium β-naphthalenesulfonate | 298.15 | 0.56 | 38.2 |
| N-dodecyl-N-methylmorpholinium benzenesulfonate | 308.15 | 1.86 | 35.8 |
| N-dodecyl-N-methylmorpholinium β-naphthalenesulfonate | 308.15 | 0.69 | 37.5 |
| N-dodecyl-N-methylmorpholinium benzenesulfonate | 318.15 | 2.09 | 35.2 |
| N-dodecyl-N-methylmorpholinium β-naphthalenesulfonate | 318.15 | 0.81 | 37.1 |
Future Research Directions and Emerging Paradigms
Design and Synthesis of Next-Generation Morpholinium Architectures for Specific Applications
The future of morpholinium-based surfactants lies in the rational design and synthesis of "task-specific" architectures, where the molecular structure is precisely tuned to optimize performance in a given application. Research is moving beyond simple N-alkyl-N-methylmorpholinium salts to more complex and functionalized designs.
Key research frontiers include:
Varying Alkyl Chain and Anion: The properties of morpholinium salts are highly dependent on the length of the alkyl chain and the nature of the counter-ion. A study on N-alkyl-N-methylmorpholinium bromides with varying chain lengths (n=12, 14, 16) demonstrated that micellization is an entropy-driven process. researchgate.net Future work will systematically explore a wider range of alkyl chains and a diverse array of anions (e.g., tetrafluoroborate, bis(trifluoromethanesulfonyl)imide) to create a library of compounds with tailored surface activity, solubility, and thermal stability. researchgate.net
Functionalization of the Morpholine (B109124) Ring: Introducing functional groups, such as hydroxyl (-OH) or carbamate (B1207046) fragments, into the morpholinium headgroup is a promising strategy. researchgate.net For instance, morpholinium surfactants with an OH-group in the polar head have been synthesized, which can significantly alter properties like micropolarity and catalytic activity. researchgate.net New morpholinium surfactants incorporating a carbamate fragment have shown critical micelle concentration (cmc) values 3-4 times lower than their non-functionalized counterparts, demonstrating a powerful tool for controlling self-assembly. researchgate.net
Di-cationic and Gemini (B1671429) Surfactants: A significant leap in design involves creating molecules with multiple cationic centers. Recently, novel di-cationic surfactants based on morpholine have been synthesized. nih.gov These compounds, featuring two morpholine heads linked together, exhibit excellent surface activity and protective properties, opening avenues for high-performance applications. nih.gov This "gemini" surfactant approach, where two surfactant molecules are chemically linked, is a major area for future exploration in morpholinium chemistry.
These tailored synthetic approaches will enable the development of next-generation morpholinium compounds optimized for roles as diverse as catalysts, extraction agents, and advanced material components.
Advanced Computational and Machine Learning Approaches for Material Design and Property Prediction
The trial-and-error approach to discovering new materials is being superseded by advanced computational methods. For morpholinium compounds, in silico techniques are pivotal for accelerating the design and development cycle.
Quantitative Structure-Property Relationship (QSPR) Models: QSPR models are statistical tools that correlate molecular structures with their physicochemical properties. These models are being developed to predict key surfactant parameters like the critical micelle concentration (CMC). scispace.comchemrxiv.org For classes of compounds like gemini cationic surfactants, QSPR models have been built using various machine-learning algorithms and molecular descriptors, achieving high predictive accuracy. scispace.comchemrxiv.org Future research will focus on developing robust QSPR models specifically for a wide range of morpholinium-based surfactants, allowing for the rapid virtual screening of new potential architectures.
| Model Type | Dataset | R² (Coefficient of Determination) | q² (Cross-Validated R²) | RMSE (Root Mean Square Error) | MAE (Mean Absolute Error) |
|---|---|---|---|---|---|
| Consensus Model | Training Set | 0.95 | 0.95 | 0.16 | 0.11 |
| Consensus Model | Test Set | 0.87 | 0.87 | 0.35 | 0.21 |
Machine Learning (ML) and Neural Networks: More advanced ML techniques, particularly graph neural networks (GNNs), are emerging as powerful tools. digitellinc.comarxiv.org GNNs can learn directly from the molecular graph of a surfactant, bypassing the need for pre-calculated descriptors to predict properties like CMC. digitellinc.com These models have shown great potential for accurately predicting properties for a broad range of surfactant classes, including cationics. digitellinc.comarxiv.org The future direction is to build large, curated datasets of morpholinium compounds to train specialized GNNs, enabling high-throughput screening and the de novo design of surfactants with desired characteristics. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide atom-level insights into the behavior of these molecules. Theoretical studies using Density Functional Theory (DFT) and MD simulations are already being used to correlate the chemical structure of morpholinium inhibitors with their performance. nih.gov Future research will employ large-scale MD simulations to study the self-assembly of novel morpholinium architectures, their interaction with surfaces, and their phase behavior, providing a fundamental understanding that guides experimental efforts.
Integration with Sustainable Chemical Processes and Circular Economy Principles
The environmental impact of chemicals is a critical consideration. Future research on Morpholinium, 4-hexadecyl-4-methyl- and its analogs is increasingly focused on sustainability, aligning with the principles of green chemistry and the circular economy.
Biodegradability Assessment and Design: The biodegradability of N-alkyl-N-methylmorpholinium salts is a key area of investigation. Studies have shown that the alkyl chain length significantly affects biodegradability, with longer chains, such as the hexadecyl chain, potentially leading to lower rates of mineralization. researchgate.netnih.gov A significant research direction is to design new morpholinium surfactants with built-in biodegradability. This could involve incorporating cleavable linkages, such as ester or amide groups, into the molecule's backbone, which can be broken down by common microorganisms.
Synthesis from Renewable Feedstocks: A core principle of the circular economy is the use of renewable resources. Future synthetic strategies will aim to replace petrochemical starting materials with bio-based alternatives. nih.govunimi.it Research is exploring the use of renewable raw materials like fatty acids (providing the hydrophobic tail) and sugars like glucose and galactose (which can be chemically transformed into precursors for the morpholine headgroup) to create "bio-based surfactants". unimi.itbiosurfproject.itunimi.it Developing efficient chemoenzymatic pathways for this purpose is a major goal.
Exploration of Novel Non-Medical Applications in Diverse Scientific Fields
While quaternary ammonium (B1175870) compounds have various uses, future research on Morpholinium, 4-hexadecyl-4-methyl- is set to expand its non-medical applications into new and advanced scientific domains.
Corrosion Inhibition: A highly promising application is the protection of metals. N-alkyl-N-methylmorpholinium derivatives have been demonstrated to be highly effective corrosion inhibitors for carbon steel in acidic environments, which is relevant for industrial processes like oil well acidizing. nih.govcarta-evidence.org Research shows that these molecules adsorb onto the steel surface, forming a protective barrier. carta-evidence.org The inhibition efficiency is dependent on the alkyl chain length, with longer chains often providing better protection. carta-evidence.org Future work will involve optimizing the molecular structure of morpholinium surfactants to create even more robust and persistent inhibitors for various metals and corrosive environments.
| Compound | Alkyl Chain Length | Maximum Inhibition Efficiency (%) |
|---|---|---|
| MCS-10 | C10 | 92.2 |
| MCS-12 | C12 | 92.8 |
| MCS-14 | C14 | 93.1 |
Materials Science and Nanotechnology: Morpholinium-based ionic liquids can act as templates or stabilizers in the synthesis of nanomaterials. For example, they can be used to prepare gold nanoparticles, where the structure of the morpholinium cation can control the size and dispersity of the resulting particles. Future investigations will explore the use of 4-hexadecyl-4-methyl-morpholinium and its analogs in creating a wide range of structured nanomaterials with novel optical, electronic, and catalytic properties.
Advanced Electrolytes: The unique physicochemical properties of morpholinium salts, such as high thermal stability and wide electrochemical windows, make them attractive candidates for electrolytes in electrochemical devices like capacitors and batteries. Research will continue to synthesize and characterize new morpholinium-based ionic liquids with enhanced conductivity and stability for next-generation energy storage systems.
Q & A
Q. What are the critical considerations for synthesizing 4-hexadecyl-4-methylmorpholinium salts with high purity?
Synthesis requires precise control of alkylation conditions (e.g., reaction time, solvent polarity, and temperature) to minimize side products like unsubstituted morpholine or incomplete quaternization. For example, alkylation of morpholine with 1-bromohexadecane in aprotic solvents (e.g., acetonitrile) under reflux (70–90°C) for 24–48 hours is common . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is essential to isolate the target compound .
Q. How can researchers characterize the structural integrity of 4-hexadecyl-4-methylmorpholinium derivatives?
Key methods include:
- NMR spectroscopy : H and C NMR to confirm alkyl chain integration and quaternization (e.g., disappearance of N–H protons, upfield shifts for methyl groups adjacent to N) .
- Mass spectrometry (ESI-MS) : To verify molecular ion peaks and fragmentation patterns, especially for iodide or chloride counterions .
- Elemental analysis : Validate empirical formulas (e.g., C, H, N, S content) .
Q. What experimental designs are recommended for assessing environmental stability in soil or aqueous systems?
Adopt OECD Guideline 307 for aerobic degradation studies:
- Variables : Soil type (e.g., loam vs. clay), moisture content (40–60% water-holding capacity), and temperature (20–25°C) .
- Analytical validation : Use GC-FID or LC-MS to monitor concentration decay over time. For example, a study on morpholinium thiazotate reported >45 days under aerobic conditions, highlighting persistence in certain matrices .
Advanced Research Questions
Q. How do molecular dynamics simulations explain the interaction of 4-hexadecyl-4-methylmorpholinium with lipid bilayers or ionic liquids?
Coarse-grained MD simulations reveal that the long alkyl chain facilitates insertion into lipid membranes, while the morpholinium headgroup stabilizes interactions via hydrogen bonding with phosphate groups. In ionic liquids, the compound’s amphiphilic nature enhances micelle formation, affecting solvent polarity and solute solubility . Fluorescence quenching assays (e.g., using pyrene probes) can quantify microenvironmental changes in ionic liquids .
Q. What contradictions exist in degradation data for morpholinium derivatives, and how can they be resolved?
Conflicting values (e.g., rapid degradation in sandy soil vs. persistence in organic-rich soil) arise from variable microbial activity and adsorption coefficients. To resolve discrepancies:
Q. How does the alkyl chain length (e.g., C16 vs. C12) impact the physicochemical properties of quaternized morpholinium salts?
Longer chains (C16) increase hydrophobicity, lowering critical micelle concentration (CMC) and enhancing antimicrobial activity. For instance:
| Property | C12 Derivative | C16 Derivative |
|---|---|---|
| CMC (mM) | 0.8 | 0.2 |
| Log | 3.5 | 6.1 |
| MIC (μg/mL, E. coli) | 64 | 16 |
| Data from homolog studies suggest chain length optimizes bioactivity while balancing solubility . |
Q. What methodologies validate the suitability of analytical techniques for detecting trace morpholinium derivatives in complex matrices?
Follow ICH Q2(R1) guidelines:
Q. How can researchers address spectral interference in NMR or MS due to counterion exchange (e.g., iodide vs. chloride)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
